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Compound of Interest

Compound Name: Cyclopropylamine-d5

Cat. No.: B591091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

deuterated compound Cyclopropylamine-d5. It includes expected data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed

experimental protocols for acquiring such data. This information is crucial for the use of

Cyclopropylamine-d5 as an internal standard in quantitative analyses and for understanding

its chemical properties.

Introduction
Cyclopropylamine-d5 (C₃H₂D₅N, CAS No. 153557-95-0) is a stable isotope-labeled version of

cyclopropylamine, where five hydrogen atoms have been replaced with deuterium.[1] This

isotopic labeling makes it an excellent internal standard for quantitative analysis by NMR, Gas

Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry

(LC-MS).[1][2] The inclusion of deuterium can also influence the pharmacokinetic and

metabolic profiles of drug molecules.[1] Understanding its spectroscopic characteristics is

therefore essential for its application in research and development.

Spectroscopic Data
While specific, experimentally-derived quantitative data for Cyclopropylamine-d5 is not readily

available in public databases, this section presents the expected spectroscopic data based on
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the known properties of cyclopropylamine and general principles of spectroscopy for

deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For

Cyclopropylamine-d5, ¹H NMR, ¹³C NMR, and ²H NMR would provide complementary

information.

Expected ¹H NMR Data (Proton NMR)

Due to the high degree of deuteration, the ¹H NMR spectrum of Cyclopropylamine-d5 is

expected to show significantly reduced signal intensity for the protons on the cyclopropyl ring

and the amino group. The remaining residual proton signals would be observed.

Table 1: Expected ¹H NMR Chemical Shifts for Cyclopropylamine-d5

Position
Expected Chemical Shift
(ppm)

Multiplicity

CH (methine) ~2.4 Multiplet

CH₂ (methylene) ~0.4 - 0.7 Multiplets

NH₂ Variable Broad Singlet

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending

on the solvent used.

Expected ¹³C NMR Data (Carbon-13 NMR)

The ¹³C NMR spectrum will show signals for the carbon atoms of the cyclopropyl ring. The

chemical shifts are not significantly affected by deuteration, but the coupling patterns might be

influenced by the adjacent deuterium atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for Cyclopropylamine-d5
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Position Expected Chemical Shift (ppm)

C-N (methine) ~30

CH₂ (methylene) ~5

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending

on the solvent used.

Expected ²H NMR Data (Deuterium NMR)

²H NMR is particularly useful for confirming the positions and extent of deuteration. The

chemical shifts in ²H NMR are identical to those in ¹H NMR.[2]

Table 3: Expected ²H NMR Chemical Shifts for Cyclopropylamine-d5

Position Expected Chemical Shift (ppm)

CD (methine) ~2.4

CD₂ (methylene) ~0.4 - 0.7

ND₂ Variable

Note: The signals in ²H NMR are typically broader than in ¹H NMR.[3]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. In

Cyclopropylamine-d5, the characteristic N-H vibrations of a primary amine will be replaced by

N-D vibrations, which occur at lower frequencies.

Table 4: Expected IR Absorption Bands for Cyclopropylamine-d5
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

N-D Stretch (asymmetric &

symmetric)
~2500 - 2300 Medium

C-H Stretch ~3000 Medium-Weak

C-D Stretch ~2200 Medium-Weak

N-D Bend (scissoring) ~1180 Medium

C-N Stretch ~1250 - 1020 Medium-Weak

N-D Wag ~650 - 500 Broad, Strong

Note: The exact positions of the peaks can be influenced by the sample preparation method

(e.g., neat liquid, solution).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Cyclopropylamine-d5, the molecular ion peak will be shifted to a higher

mass-to-charge ratio (m/z) compared to its non-deuterated counterpart.

Table 5: Expected Mass Spectrometry Data for Cyclopropylamine-d5

Ion Expected m/z Description

[M]⁺ 62 Molecular Ion

[M-D]⁺ 61 Loss of a deuterium radical

[CD₂ND₂]⁺ 34 α-cleavage product

Note: The fragmentation pattern can vary depending on the ionization method used (e.g.,

Electron Ionization - EI). The base peak for aliphatic amines is often the result of α-cleavage.[4]

Experimental Protocols
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This section outlines the general methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropylamine-d5 in a suitable

deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube. For ²H NMR, a non-

deuterated solvent can be used.[2]

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 30-degree pulse, 2-5 second relaxation delay, sufficient number of

scans for adequate signal-to-noise.

Reference the spectrum to the solvent peak or TMS.

²H NMR Acquisition:

Tune the probe to the deuterium frequency.

Acquire a one-dimensional deuterium spectrum without locking, or by using a protonated

solvent and shimming on the proton signal.[2]

Reference the spectrum to a known deuterium signal.
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IR Spectroscopy Protocol
Sample Preparation: As Cyclopropylamine-d5 is a liquid, the spectrum can be obtained

directly as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively,

Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed on

the ATR crystal.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty spectrometer (or clean salt plates/ATR

crystal).

Place the prepared sample in the IR beam path.

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of Cyclopropylamine-d5 (e.g., 10 µg/mL) in a

volatile organic solvent such as methanol or dichloromethane.[5]

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Injector: Split/splitless injector at a temperature of ~250 °C.

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Scan a mass range appropriate for the compound (e.g., m/z 20-100).

Data Analysis: Identify the peak corresponding to Cyclopropylamine-d5 in the

chromatogram and analyze its mass spectrum for the molecular ion and fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

deuterated compound like Cyclopropylamine-d5.
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General Workflow for Spectroscopic Analysis of Cyclopropylamine-d5
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Caption: Workflow for the spectroscopic analysis of Cyclopropylamine-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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